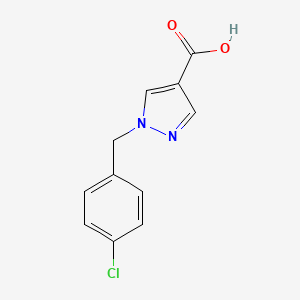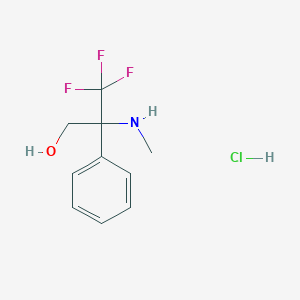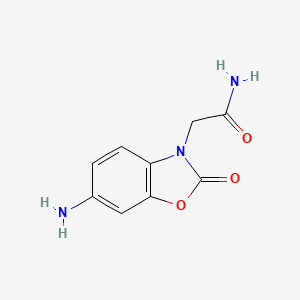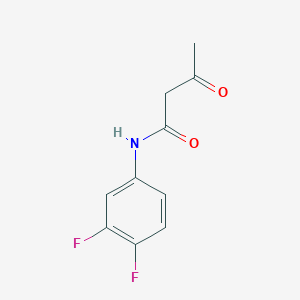![molecular formula C16H13ClF3N3OS B2863507 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile CAS No. 338762-06-4](/img/structure/B2863507.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” is a chemical with the CAS number 157764-10-8 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, has a molecular formula of C6H3ClF3N .Physical And Chemical Properties Analysis
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Luminescent Materials
Research by Bettencourt-Dias et al. (2007) has explored the development of new luminescent materials through the synthesis of thiophene-derivatized pybox and its lanthanide ion complexes. These complexes have shown significant luminescence in the solid state and in solution, indicating potential applications in optoelectronic devices and sensors (Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Synthetic Chemistry
The work of Mohe et al. (2003) utilized a specific mixture involving acetonitrile for the oxidation of dinucleoside H-phosphonate diesters, highlighting the compound's role in facilitating efficient synthetic pathways for producing mixed-backbone oligonucleotides. This underscores its value in nucleic acid chemistry and potential therapeutic applications (Mohe, Padiya, & Salunkhe, 2003).
Coordination Chemistry
Research by Sousa-Pedrares et al. (2003) has led to the electrochemical synthesis and structural characterization of zinc, cadmium, and mercury complexes with heterocyclic bidentate ligands. These findings open avenues for the development of new materials with potential applications in catalysis and material science (Sousa-Pedrares et al., 2003).
Organic Electronics
Investigations into the stability of blue phosphorescent organic light-emitting diodes (OLEDs) by Baranoff et al. (2012) have identified chemical degradation pathways involving similar compounds. Their work contributes to understanding the stability of OLED materials and improving the longevity of these devices (Baranoff et al., 2012).
Electrochromic Materials
Hwang, Son, and Shim (2010) synthesized and characterized electrochromic materials incorporating thiophene and pyrrole derivatives. Their research demonstrated fast optical switching times and high conductivity, suggesting applications in smart windows and display technologies (Hwang, Son, & Shim, 2010).
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3OS/c17-12-8-11(16(18,19)20)9-22-14(12)15(10-21,13-2-1-7-25-13)23-3-5-24-6-4-23/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZRJVHDDRPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)


![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)